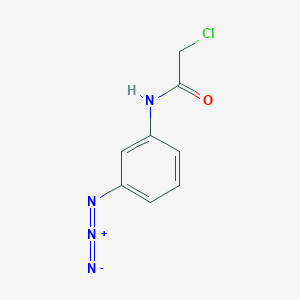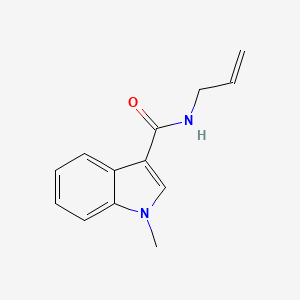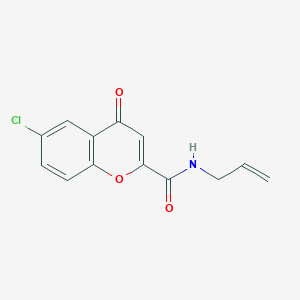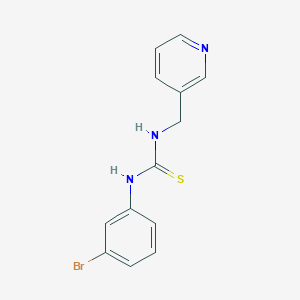
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of viral replication, and inhibition of bacterial growth. This compound has also been shown to regulate plant growth and development by modulating the levels of plant hormones such as auxins and cytokinins.
実験室実験の利点と制限
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the main limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for research on 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as energy storage and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in medicine, agriculture, and material science. Its unique properties and mechanism of action make it an attractive candidate for further research and development. With continued research, this compound could potentially lead to the development of new and innovative therapies for various diseases, as well as new materials with unique properties and applications.
合成法
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione can be synthesized using various methods, including the reaction of 3,4-dimethylphenylthiol with 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione in the presence of a suitable catalyst. Other methods include the reaction of 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione with a thiol compound in the presence of a base.
科学的研究の応用
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal sulfides and metal-organic frameworks.
特性
IUPAC Name |
6-(3,4-dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-5-6-10(7-9(8)2)19-11-12(17)15(3)13(18)16(4)14-11/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGEBIIERCVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=NN(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)



